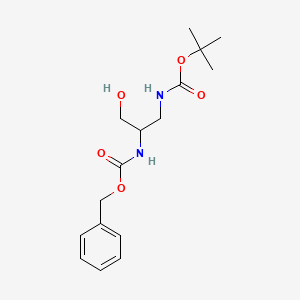

(2R)-1-Hydroxy-3-(Boc-amino)-2-(Cbz-amino)-propane

説明

“(2R)-1-Hydroxy-3-(Boc-amino)-2-(Cbz-amino)-propane” is a chiral amino alcohol derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its structure includes a propane backbone with hydroxyl (-OH), Boc-protected amine, and Cbz-protected amine groups at positions 1, 3, and 2, respectively (stereochemistry: 2R configuration). This compound is primarily utilized as an intermediate in peptide synthesis, where selective deprotection of Boc (acid-labile) and Cbz (hydrogenolysis-sensitive) enables sequential coupling strategies .

The Boc and Cbz groups enhance stability during synthetic workflows, preventing undesired side reactions. Its molecular weight is estimated to be ~353 g/mol (based on structural analogs and protecting group contributions), though exact experimental data remain scarce in public literature.

特性

IUPAC Name |

benzyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGVUNFLKWGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

化学反応の分析

Types of Reactions

Benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzyl N-[(2R)-1-oxo-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate, while reduction of the carbamate group can produce benzyl N-[(2R)-1-hydroxy-3-aminopropan-2-yl]carbamate .

科学的研究の応用

Benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amino acids in peptide synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes and pathways, which are being studied for therapeutic applications .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares “(2R)-1-Hydroxy-3-(Boc-amino)-2-(Cbz-amino)-propane” with structurally related compounds:

Key Differences

Protection Strategy: The target compound’s dual protection (Boc and Cbz) allows sequential deprotection, enabling precise control in multi-step syntheses. In contrast, analogs like (R)-(+)-2-(Boc-amino)-1-propanol or Boc-β-Ala-OH have single Boc groups, limiting their utility in complex sequences . Unprotected analogs (e.g., (2R)-2-amino-3-hydroxypropanoic acid) lack stability in acidic or oxidative conditions, restricting their use in prolonged reactions .

Compounds like Boc-β-Ala-OH are optimized for direct incorporation into peptides, lacking the versatility of dual-protected intermediates .

Stability and Reactivity: Boc groups hydrolyze under mild acidic conditions (e.g., trifluoroacetic acid), while Cbz requires hydrogenolysis (H₂/Pd). This duality minimizes cross-reactivity during deprotection . Unprotected amino alcohols (e.g., (2R)-2-amino-3-hydroxypropanoic acid) are prone to racemization and degradation, necessitating in situ protection for practical use .

Research Findings

- Catalytic Hydrogenation Efficiency : Cbz deprotection in the target compound proceeds at >95% yield under 1 atm H₂ with Pd/C, comparable to singly Cbz-protected analogs .

- Acid Sensitivity: Boc removal requires 30% TFA in DCM (2 hours, RT), consistent with Boc-protected benchmarks like (R)-(+)-2-(Boc-amino)-1-propanol .

- Chiral Integrity : The 2R configuration remains >98% enantiomerically pure post-deprotection, critical for bioactive peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。